molecular formula C43H33NO2S B13999455 N-[tris(4-phenylphenyl)methyl]benzenesulfonamide CAS No. 13561-38-1

N-[tris(4-phenylphenyl)methyl]benzenesulfonamide

Cat. No.: B13999455
CAS No.: 13561-38-1
M. Wt: 627.8 g/mol
InChI Key: LQQDFDLXDUPKEK-UHFFFAOYSA-N
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Description

N-[tris(4-phenylphenyl)methyl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes multiple phenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of tris(4-phenylphenyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[tris(4-phenylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its role as a carbonic anhydrase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar inhibitory properties but less structural complexity.

    N-(thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.

Uniqueness

N-[tris(4-phenylphenyl)methyl]benzenesulfonamide stands out due to its multiple phenyl groups, which enhance its stability and reactivity. Its unique structure allows for a broader range of applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

13561-38-1

Molecular Formula

C43H33NO2S

Molecular Weight

627.8 g/mol

IUPAC Name

N-[tris(4-phenylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C43H33NO2S/c45-47(46,42-19-11-4-12-20-42)44-43(39-27-21-36(22-28-39)33-13-5-1-6-14-33,40-29-23-37(24-30-40)34-15-7-2-8-16-34)41-31-25-38(26-32-41)35-17-9-3-10-18-35/h1-32,44H

InChI Key

LQQDFDLXDUPKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7

Origin of Product

United States

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